molecular formula C40H42N12Na2O10S2 B1668372 Fluorescent Brightener 28 CAS No. 4193-55-9

Fluorescent Brightener 28

Cat. No. B1668372
CAS RN: 4193-55-9
M. Wt: 960.9 g/mol
InChI Key: YJHDFAAFYNRKQE-YHPRVSEPSA-L
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Description

Fluorescent Brightener 28, also known as Calcofluor White M2R or Tinopal UNPA-GX, is an organic compound used as a stain and brightening agent . It is used for the staining of fungi and as a viability stain . Industrial uses include its application as a fluorescent brightening agent for cellulose and polyamide fabrics, paper, and in detergents and soaps .


Molecular Structure Analysis

The molecular structure of Fluorescent Brightener 28 is represented by the empirical formula C40H44N12O10S2 . Its molecular weight is 916.98 . The SMILES string representation of its structure is OCCN(CCO)c1nc(Nc2ccccc2)nc(Nc3ccc(\\C=C\\c4ccc(Nc5nc(Nc6ccccc6)nc(n5)N(CCO)CCO)cc4S(O)(=O)=O)c(c3)S(O)(=O)=O)n1 .


Physical And Chemical Properties Analysis

Fluorescent Brightener 28 is a powder with a melting point of 300 °C . It has a maximum absorbance (εmax) of 40-60 at 238-242 nm in water at a concentration of 0.01 g/L .

Scientific Research Applications

Photoinitiators for Polymerizations

FB28, a commercially available fluorescent brightener, has been studied for its role as a photoinitiator in polymerizations. When combined with diaryliodonium salt and exposed to LED light, FB28 can initiate free radical polymerizations of acrylate, overcoming oxygen inhibition even under low LED light intensity (Zuo et al., 2016).

Effect on Insect Membranes

Research has been conducted on FB28's disruptive effects on the peritrophic membrane protein of Spodoptera exigua larvae. This study provides insights into the potential applications of FB28 in pest control or insect physiology studies (Wan Jun-ping, 2009).

Fungal Visualization in Soil

FB28, also known as Calcofluor White M2R, is used to stain microorganisms like fungi for visualization in soil or litter samples. This application is crucial for ecological and biological studies, particularly in understanding fungal behavior in natural environments (Harris et al., 2002).

Fluorescent Protein Mobility and Activity Studies

Fluorescent proteins like GFP are used for studying protein localization in cells. FB28 contributes to these studies by enabling the visualization of protein dynamics and activity in living cells through techniques like fluorescence recovery after photobleaching (FRAP) (Reits & Neefjes, 2001).

Photopolymerization in Water-Based Coatings

FB28 has been shown to be an active photoinitiator in the visible-light photopolymerization of acrylates in water, leading to the development of high-performance water-based coatings and hydrogels (Zuo et al., 2018).

Quantum Dots for Imaging and Diagnostics

In the field of nanotechnology, FB28 is relevant for the study of quantum dots, which are used for cell and animal biology imaging and diagnostics. This is particularly important for high-resolution cellular imaging and long-term in vivo observation (Michalet et al., 2005).

Bioimaging in Plant Cells

The exploitation of fluorescent proteins, possibly including FB28 derivatives, has revolutionized the in vivo analysis of subcellular events in plant cells. This has led to significant advancements in understanding cellular and molecular processes in plants (Brandizzi et al., 2002).

Safety And Hazards

Fluorescent Brightener 28 is considered toxic and can be harmful in contact with skin . It may form combustible dust concentrations in air . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Fluorescent Brightener 28 is used in microscopy as fluorochromes, especially to visualize plant tissues by binding to cellulose . It is also used in microbiology for staining pathogenic fungi, fungal cell walls, Candida albicans biofilms, for the automated counting of bacteria and spores, and as a viability stain . Future research may focus on improving these applications and exploring new ones .

properties

IUPAC Name

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDFAAFYNRKQE-YHPRVSEPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N12Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS]
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name C.I. Fluorescent brightener 28, disodium salt
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Product Name

Fluorescent Brightener 28

CAS RN

4193-55-9, 59453-69-9, 12224-07-6
Record name Cellufluor
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Record name C.I. Fluorescent Brightener 86
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Record name FLUORESCENT BRIGHTENER 28
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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